Ethanone, 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)-
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Overview
Description
1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds known for their biological and chemical significance. This particular compound features a pyrrole ring substituted with methyl and phenyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of benzoin derivatives, 1,3-dicarbonyl compounds, and ammonium acetate using acidic alumina as a heterogeneous catalyst in refluxing ethanol . This method is efficient and yields high amounts of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 1-(2-methyl-4,5-diphenyl-1H-pyrrol-3-yl)ethanone
- 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone
- 1-phenyl-2-(1H-pyrrol-1-yl)ethanone
Uniqueness: 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
CAS No. |
96757-78-7 |
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Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-(2-methyl-1,5-diphenylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C19H17NO/c1-14-18(15(2)21)13-19(16-9-5-3-6-10-16)20(14)17-11-7-4-8-12-17/h3-13H,1-2H3 |
InChI Key |
KWYAOCOMUYWJDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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